2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
Overview
Description
“2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile” is a chemical compound with the molecular formula C11H9ClF3NO2 . It is used in research and has potential applications in various fields .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a nitrile group (-CN), a trifluoroethoxy group (-OCF3), a methoxy group (-OCH3), and a chloro group (-Cl) attached to a phenyl ring .
Scientific Research Applications
Role in Solvolysis Reactions
Solvolysis reactions involving similar compounds have been studied to understand the nucleophilic addition of water and the dynamics of solvent-assisted ion-molecule pair formations. For instance, the solvolysis reactions in acetonitrile-water mixtures shed light on the mechanisms of nucleophilic addition and the stability of intermediates in organic reactions, which can provide valuable insights for designing and optimizing synthetic pathways for compounds with similar functional groups (Jia et al., 2002).
Kinetics of Elimination Reactions
Research on the kinetics of elimination reactions in acetonitrile provides foundational knowledge on how certain functional groups influence reaction mechanisms and product distributions. Such studies help in understanding the reactivity of complex molecules and can be crucial for developing synthetic strategies for pharmaceuticals and other organic compounds (Kumar & Balachandran, 2006).
Radical Cyanomethylation/Arylation
The radical cyanomethylation/arylation of arylacrylamides using acetonitrile as a radical precursor demonstrates the versatility of acetonitrile in facilitating dual C-H bond functionalization. This methodology can be applied to synthesize oxindoles, highlighting the potential of using acetonitrile-based compounds for complex organic synthesis and modifications (Pan, Zhang, & Zhu, 2015).
Photodegradation Studies
Studies on the photodegradation of methoxy-substituted compounds in acetonitrile solution offer insights into the stability and degradation pathways of organic molecules under light exposure. Understanding these processes is essential for developing stable pharmaceuticals and materials with prolonged shelf lives (Galer & Šket, 2015).
properties
IUPAC Name |
2-[3-chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO2/c1-17-9-5-7(2-3-16)4-8(12)10(9)18-6-11(13,14)15/h4-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTQTRXIHHVKSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC#N)Cl)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.